molecular formula C19H23N3O3 B2821540 (2-Ethoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797222-12-8

(2-Ethoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2821540
CAS RN: 1797222-12-8
M. Wt: 341.411
InChI Key: NCLNGLJNBDIGTI-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel pyridine derivatives, including those similar in structure to the queried compound, have been synthesized and shown to possess antimicrobial activity against various strains of bacteria and fungi. These compounds are synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, with their antimicrobial efficacy evaluated in vitro (Patel, Agravat, & Shaikh, 2011).

Novel Antagonists Discovery

  • Research into G protein-coupled receptors, specifically NPBWR1 (GPR7), has led to the synthesis and evaluation of small molecule antagonists. These studies are foundational for understanding the therapeutic potential of structurally similar compounds in treating diseases related to these receptors (Romero et al., 2012).

Antimicrobial and Antifungal Derivatives

  • A range of 1,2,4-triazole derivatives has been synthesized and found to possess good to moderate antimicrobial activities. This includes efforts to develop new compounds with potential application in combating microbial and fungal pathogens (Bektaş et al., 2007).

Structural Characterization

  • The molecular and crystal structure of compounds structurally similar to the queried chemical has been characterized to understand their potential interactions and stability, providing insights into their potential applications in various fields of scientific research (Lakshminarayana et al., 2009).

Antagonists for Neurotransmitter Receptors

  • Radiolabeled antagonists for 5-HT1A receptors have been developed, offering tools for the study of serotonergic neurotransmission. These developments contribute to the broader understanding of neurological functions and disorders (Plenevaux et al., 2000).

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-24-17-7-5-4-6-16(17)19(23)22-12-10-15(11-13-22)25-18-9-8-14(2)20-21-18/h4-9,15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLNGLJNBDIGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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